molecular formula C21H16BrClN2O3S B13378196 (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

Cat. No.: B13378196
M. Wt: 491.8 g/mol
InChI Key: NXPSVNMIXXWMPB-WQRHYEAKSA-N
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Description

5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazolone core structure

Properties

Molecular Formula

C21H16BrClN2O3S

Molecular Weight

491.8 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16BrClN2O3S/c1-4-8-28-19-14(22)9-13(10-17(19)27-3)11-18-20(26)25-21(29-18)24-16-7-5-6-15(23)12(16)2/h1,5-7,9-11H,8H2,2-3H3,(H,24,25,26)/b18-11-

InChI Key

NXPSVNMIXXWMPB-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC#C)OC)/S2

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions

    Thiazolone Core Formation: The thiazolone core can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Substituent Introduction: The bromine, methoxy, and propynyloxy groups are introduced through halogenation, methylation, and alkylation reactions, respectively.

    Final Condensation: The final step involves the condensation of the substituted thiazolone with the appropriate aniline derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propynyloxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to the formation of dehalogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism by which 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one
  • 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one lies in its specific combination of substituents and the resulting structural properties. This combination imparts unique electronic, steric, and chemical characteristics that differentiate it from other similar compounds.

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